Methyl 5-methylbiphenyl-2-carboxylate

Übersicht

Beschreibung

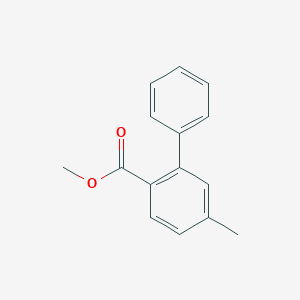

Methyl 5-methylbiphenyl-2-carboxylate: is an organic compound belonging to the class of biphenyl carboxylates It is characterized by a biphenyl core with a carboxylate ester group at the second position and a methyl group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling Reaction: One of the common methods to synthesize methyl 5-methylbiphenyl-2-carboxylate involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst and a base.

Esterification: Another method involves the esterification of 5-methylbiphenyl-2-carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Methyl 5-methylbiphenyl-2-carboxylate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of 5-methylbiphenyl-2-carboxylic acid.

Reduction: Formation of 5-methylbiphenyl-2-methanol or 5-methylbiphenyl.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 5-methylbiphenyl-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its biphenyl structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology and Medicine: In biological research, this compound can be used to study the interactions of biphenyl derivatives with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various applications in material science.

Wirkmechanismus

The mechanism of action of methyl 5-methylbiphenyl-2-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with enzymes and receptors can be studied to understand its effects at the molecular level. The biphenyl core can interact with hydrophobic pockets in proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Methyl biphenyl-2-carboxylate: Lacks the methyl group at the fifth position, which can influence its reactivity and interactions.

5-Methylbiphenyl-2-carboxylic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.

Biphenyl-2-carboxylic acid: Lacks both the methyl group and the ester functionality, making it less versatile in certain applications.

Uniqueness: Methyl 5-methylbiphenyl-2-carboxylate is unique due to the presence of both the methyl group and the ester functionality. This combination of features enhances its reactivity and makes it a valuable intermediate in organic synthesis. The methyl group can influence the electronic properties of the biphenyl core, affecting its interactions in chemical and biological systems.

Biologische Aktivität

Methyl 5-methylbiphenyl-2-carboxylate (MMBC) is a compound that has garnered attention in biological research due to its potential applications in various fields, including medicinal chemistry and material science. This article explores the biological activity of MMBC, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with a methyl group at the 5-position and an ester functional group. This unique configuration enhances its reactivity and interaction with biological systems. The compound can undergo various chemical transformations, including oxidation to form 5-methylbiphenyl-2-carboxylic acid and reduction to yield 5-methylbiphenyl-2-methanol or 5-methylbiphenyl.

The biological activity of MMBC is largely attributed to its interactions with enzymes and receptors within biological systems. The biphenyl core can engage with hydrophobic pockets in proteins, influencing their activity and function. This interaction is crucial for understanding how MMBC can modulate biochemical pathways, particularly in cancer research where it may affect oncogenic transcription factors like c-Myc .

Synthesis of this compound

MMBC can be synthesized through various methods involving the reaction of biphenyl derivatives with carboxylic acid derivatives. The synthesis typically involves:

- Starting Materials : Biphenyl or substituted biphenyl derivatives.

- Reagents : Methylating agents and carboxylic acids.

- Conditions : Controlled temperature and solvent conditions to optimize yield.

The compound serves as an intermediate in the synthesis of other biologically active molecules, making it valuable in pharmaceutical development.

Anticancer Activity

MMBC has been evaluated for its anticancer properties, particularly regarding its ability to inhibit the growth of various cancer cell lines. In vitro studies have indicated that MMBC exhibits cytotoxic effects against several cancer types, including:

- HeLa (cervical carcinoma)

- HepG2 (liver carcinoma)

- Vero cells (African green monkey kidney)

These studies often employ assays such as MTT or cell viability assays to determine the IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

Antimicrobial Activity

In addition to its anticancer properties, MMBC has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are used to assess the effectiveness of MMBC against various microbial strains. For instance, preliminary studies suggest that MMBC may exhibit significant inhibitory effects on pathogenic bacteria, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

- Inhibition of c-Myc Dimerization : A study demonstrated that compounds similar to MMBC could disrupt the dimerization of c-Myc with Max, a key process in oncogenesis. This highlights the potential for MMBC analogs in cancer therapy .

- Cytotoxicity Evaluation : Research involving the testing of MMBC on different cancer cell lines showed varied responses, suggesting that structural modifications could enhance its bioactivity further .

- Antimicrobial Efficacy : Studies have reported that derivatives of MMBC possess significant antimicrobial properties, making them candidates for further development in treating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Methyl biphenyl-2-carboxylate | Lacks methyl group at 5-position | Reduced reactivity and interaction |

| 5-Methylbiphenyl-2-carboxylic acid | Carboxylic acid form | Different solubility and reactivity |

| Methyl 5-methoxybenzoate | Additional methoxy group | Enhanced solubility but altered activity |

The presence of both the methyl group and ester functionality in MMBC enhances its reactivity compared to similar compounds, making it a unique candidate for further exploration in biological applications.

Eigenschaften

IUPAC Name |

methyl 4-methyl-2-phenylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-8-9-13(15(16)17-2)14(10-11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCJFGSLSLXVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.